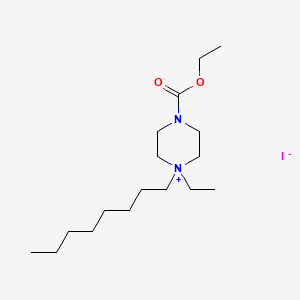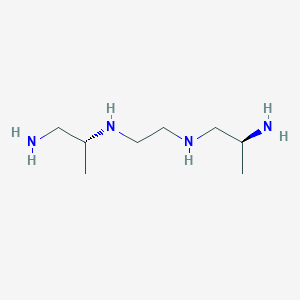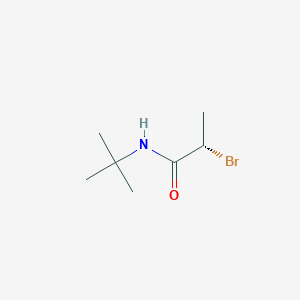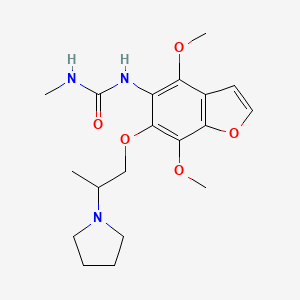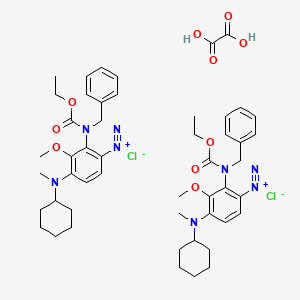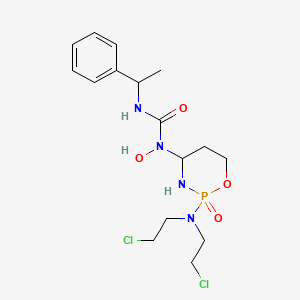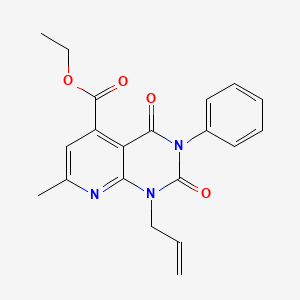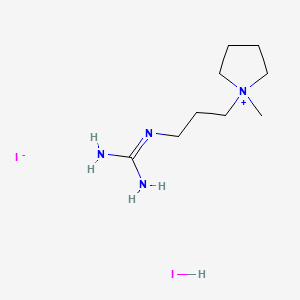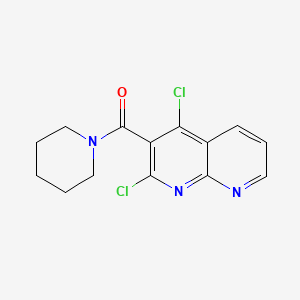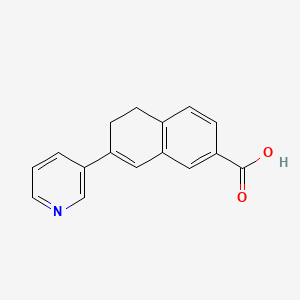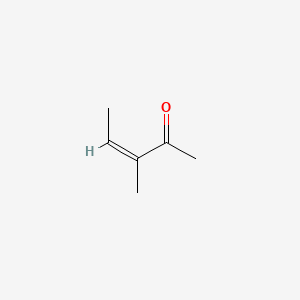
(Z)-3-Methyl-3-penten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Methyl-3-penten-2-one: is an organic compound with the molecular formula C6H10O. It is a type of unsaturated ketone characterized by the presence of a double bond in the Z-configuration. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Methyl-3-penten-2-one involves the aldol condensation of acetone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature.
Industrial Production Methods: Industrially, this compound can be produced through catalytic processes involving the dehydrogenation of alcohols or the oxidation of corresponding alkenes. These methods often employ metal catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Methyl-3-penten-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or hydrazines, leading to the formation of imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Methyl-3-penten-2-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones and aldehydes.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry:
Fragrance and Flavor Industry: Due to its distinct odor, this compound is used as a fragrance and flavoring agent in the food and cosmetic industries.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (Z)-3-Methyl-3-penten-2-one primarily involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group. This interaction can lead to the formation of various adducts, which are crucial in biochemical and industrial processes.
Comparison with Similar Compounds
(E)-3-Methyl-3-penten-2-one: The E-isomer of 3-Methyl-3-penten-2-one, which has a different spatial arrangement of atoms around the double bond.
3-Methyl-2-butanone: A similar ketone with a different carbon chain structure.
3-Penten-2-one: A related compound without the methyl group at the third position.
Uniqueness:
Z-Configuration: The Z-configuration of (Z)-3-Methyl-3-penten-2-one imparts unique chemical properties, such as specific reactivity patterns and distinct odor, which differentiate it from its E-isomer and other similar compounds.
Properties
CAS No. |
1567-72-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4- |
InChI Key |
ZAMCMCQRTZKGDX-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)C |
Canonical SMILES |
CC=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
